![molecular formula C16H20N4O3 B2845137 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953911-93-8](/img/structure/B2845137.png)
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazole derivatives can be synthesized through various methods. One of the most common methods involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
Isoxazole has a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Bioassay Studies
Synthesis and crystal structure analysis of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, have been explored, revealing insights into molecular interactions and potential inhibition mechanisms against enzymes like cyclooxygenase-2. These studies highlight the significance of structural elucidation and molecular docking in understanding compound activity, which could be applicable to "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" for targeted therapeutic interventions (Al-Hourani et al., 2016).
Antibacterial and Antifungal Applications
The antimicrobial activity of pyrazole derivatives synthesized from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one underlines the potential of structurally similar compounds in combating microbial infections. These findings suggest avenues for the development of new antimicrobial agents based on the chemical framework of "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" (Swarnkar, Ameta, & Vyas, 2014).
Inhibition of Dynamin GTPase
Research into indole-based compounds with tertiary dimethylamino-propyl moieties as inhibitors of dynamin GTPase indicates potential applications in regulating cellular endocytosis processes. These insights could be extrapolated to study the effects of "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" on similar molecular targets, offering a pathway to novel therapeutic strategies (Gordon et al., 2013).
Monoamine Oxidase Inhibition
The exploration of imidazole bearing chalcones as monoamine oxidase inhibitors provides a framework for understanding how compounds with dimethylamino phenyl groups can interact with key enzymes affecting neurological functions. This research could guide the investigation into "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" for potential neuropsychiatric or neurodegenerative disorder treatments (Sasidharan et al., 2018).
Nanoparticle Optical Properties
Studies on the size effects of organic nanoparticles, such as those derived from compounds with dimethylamino styryl phenyl groups, reveal unique optical properties that could be leveraged for applications in photonic devices or sensors. This research suggests that manipulating the size and structure of nanoparticles based on "N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide" could yield materials with novel optical characteristics for technological applications (Fu & Yao, 2001).
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-20(2)13-7-5-12(6-8-13)4-3-10-17-15(21)16(22)18-14-9-11-23-19-14/h5-9,11H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYWFKMBYRRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.